

# quantum chemical calculations for 5-Benzyl-1,3,4-oxadiazol-2-amine

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## Compound of Interest

Compound Name: 5-Benzyl-1,3,4-oxadiazol-2-amine

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An In-Depth Technical Guide to the Quantum Chemical Calculations for **5-Benzyl-1,3,4-oxadiazol-2-amine**

## Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] **5-Benzyl-1,3,4-oxadiazol-2-amine**, a specific derivative, holds significant promise for drug development due to its structural features that allow for various intermolecular interactions. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic and structural properties of such molecules, offering insights into their reactivity, stability, and potential biological activity. This guide details the theoretical framework and practical application of quantum chemical calculations for **5-Benzyl-1,3,4-oxadiazol-2-amine**.

## Computational Methodology

The following section outlines a typical protocol for performing quantum chemical calculations on **5-Benzyl-1,3,4-oxadiazol-2-amine**. This methodology is based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

## Molecular Structure and Optimization

The initial step involves constructing the 3D structure of **5-Benzyl-1,3,4-oxadiazol-2-amine**. This can be done using molecular modeling software such as GaussView, Avogadro, or ChemDraw. The initial geometry is then optimized to find the most stable conformation, i.e., the structure with the lowest potential energy. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy atoms and hydrogen atoms, respectively, to allow for more flexibility in the orbital shapes, while the "++" diffuse functions are important for describing anions and weak interactions.

## Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to compute various thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. The calculated vibrational frequencies can also be compared with experimental infrared (IR) and Raman spectra.

## Electronic Properties

Several key electronic properties are calculated to understand the molecule's reactivity and kinetic stability:

- **Frontier Molecular Orbitals (FMOs):** The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap ( $\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$ ) is an important indicator of chemical reactivity and stability.
- **Global Reactivity Descriptors:** Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Koopmans' theorem:
  - Ionization Potential (I)  $\approx -E_{\text{HOMO}}$
  - Electron Affinity (A)  $\approx -E_{\text{LUMO}}$
  - Electronegativity ( $\chi$ )  $= (I + A) / 2$

- Chemical Hardness ( $\eta$ ) =  $(I - A) / 2$
- Chemical Softness ( $S$ ) =  $1 / (2\eta)$
- Electrophilicity Index ( $\omega$ ) =  $\chi^2 / (2\eta)$

## Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the regions of a molecule that are most susceptible to electrophilic and nucleophilic attack. Red-colored regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue-colored regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

## Atomic Charge Distribution

The distribution of electron density among the atoms in the molecule is analyzed, typically using Mulliken population analysis. This provides the net charge on each atom, which can help in understanding the molecule's polarity and reactivity.

## Data Presentation

The following tables summarize the kind of quantitative data obtained from quantum chemical calculations for **5-Benzyl-1,3,4-oxadiazol-2-amine**, performed at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Selected Optimized Geometric Parameters

Parameter	Bond/Angle	Value
Bond Lengths (Å)	O1-C2	1.37
	C2-N3	1.30
	N3-N4	1.40
	N4-C5	1.30
	C5-O1	1.37
	C5-C6	1.48
	C2-N7	1.36
Bond Angles (°)	C5-O1-C2	105.0
	O1-C2-N3	115.0
	C2-N3-N4	107.5
	N3-N4-C5	107.5
	N4-C5-O1	105.0
Dihedral Angles (°)	C5-N4-N3-C2	-0.1
	O1-C5-C6-C8	109.5

Table 2: Calculated Electronic Properties and Global Reactivity Descriptors

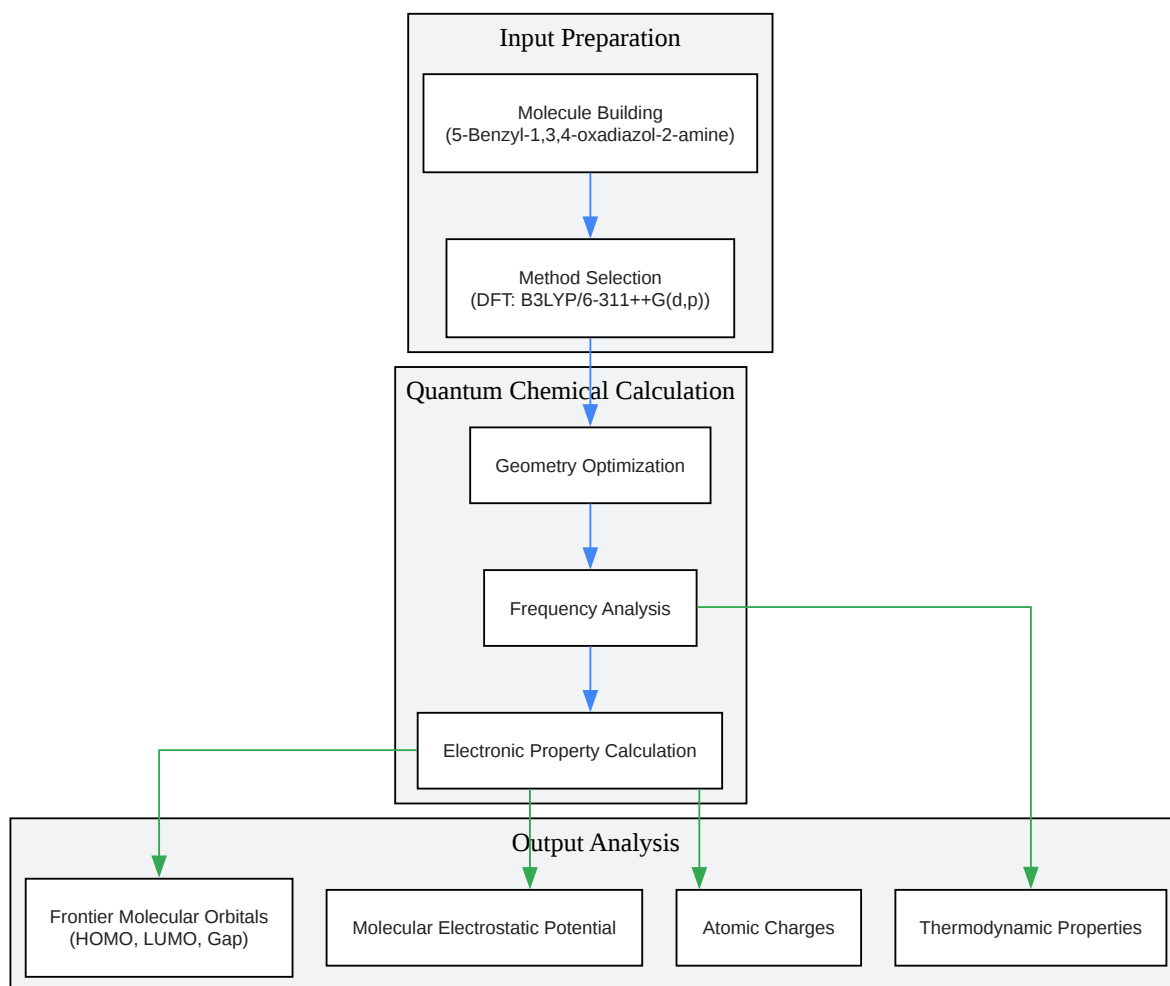
Parameter	Value (eV)
EHOMO	-6.50
ELUMO	-1.20
Energy Gap ( $\Delta E$ )	5.30
Ionization Potential (I)	6.50
Electron Affinity (A)	1.20
Electronegativity ( $\chi$ )	3.85
Chemical Hardness ( $\eta$ )	2.65
Chemical Softness (S)	0.19
Electrophilicity Index ( $\omega$ )	2.80

Table 3: Mulliken Atomic Charges

Atom	Charge (e)
O1	-0.45
C2	0.30
N3	-0.25
N4	-0.25
C5	0.30
N7 (Amine)	-0.70
H (Amine)	0.35
H (Amine)	0.35

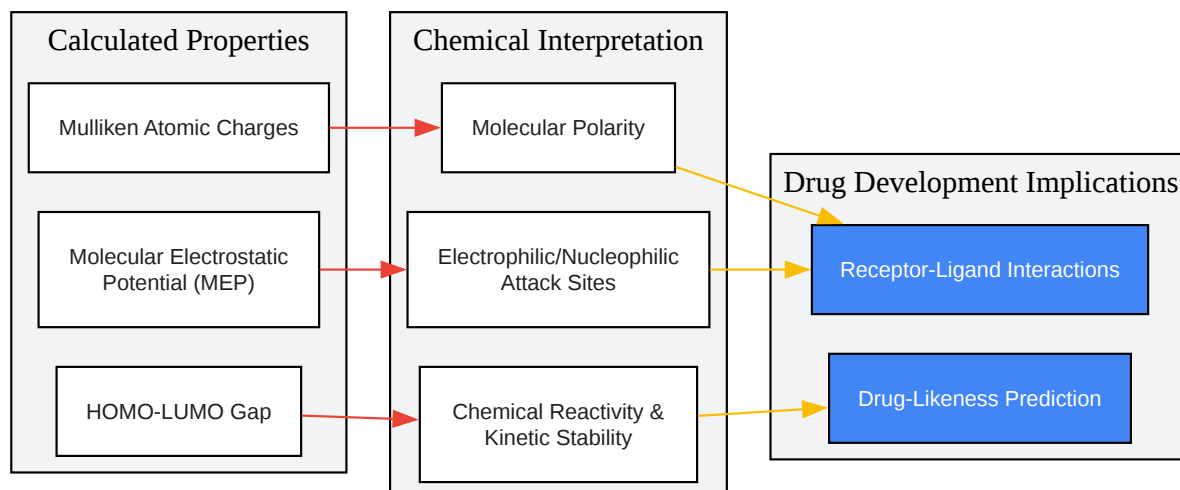
## Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the relationships between the calculated properties.



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: Logical Relationships of Calculated Properties.

## Conclusion

Quantum chemical calculations offer a detailed view of the molecular properties of **5-Benzyl-1,3,4-oxadiazol-2-amine**. The methodologies described in this guide, particularly DFT, provide valuable data on the molecule's geometry, electronic structure, and reactivity. The insights gained from these calculations, such as the identification of reactive sites through MEP analysis and the understanding of chemical stability from the HOMO-LUMO gap, are instrumental in the rational design of new, more effective therapeutic agents based on the 1,3,4-oxadiazole scaffold. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process.

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